molecular formula C14H18N2O4S B2507785 N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide CAS No. 2094431-78-2

N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide

Cat. No.: B2507785
CAS No.: 2094431-78-2
M. Wt: 310.37
InChI Key: SZZBRGCKSHMVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and a phenyl group attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: The starting material, 2-(morpholine-4-sulfonyl)phenylmethanol, is reacted with thionyl chloride to form the corresponding sulfonyl chloride.

    Amide formation: The sulfonyl chloride intermediate is then reacted with prop-2-enamide in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.

    N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}but-2-enamide: Similar structure but with a but-2-enamide group instead of a prop-2-enamide group.

Uniqueness

N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and sulfonyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-2-14(17)15-11-12-5-3-4-6-13(12)21(18,19)16-7-9-20-10-8-16/h2-6H,1,7-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZBRGCKSHMVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CC=C1S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.